molecular formula C16H17ClN2O2S2 B2398699 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892978-30-2

2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2398699
CAS No.: 892978-30-2
M. Wt: 368.89
InChI Key: AAJSRDKZKNZIDG-UHFFFAOYSA-N
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Description

The compound “2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The presence of a chlorine atom indicates that this compound is a derivative of thiophene .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the carboxamide group would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the chlorine atom, and the carboxamide group. These functional groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Spectral Studies and Solvent Effects

  • Solvent Effect on Absorption and Fluorescence Spectra : Research demonstrates the significant impact of different solvents on the absorption and fluorescence spectra of similar carboxamides. This includes studies on ground and excited state dipole moments estimated through solvatochromic shift methods, highlighting the variations in molecular behavior under different solvent conditions (Patil et al., 2011).

Synthesis and Characterization

  • Synthesis and Molecular Structure Analysis : Studies have focused on the synthesis of various analogs of similar compounds, characterizing their molecular structure through techniques like X-ray diffraction. This research contributes to understanding the physical properties and molecular arrangements of these compounds (Vasu et al., 2004).

Biological Applications

  • Antimicrobial Evaluation and Docking Studies : There's research on the synthesis of related carboxamides and their evaluation for antimicrobial properties. These studies include computational docking studies, providing insights into the potential biological applications and interactions of these compounds (Talupur et al., 2021).

Pharmaceutical Research

  • Synthesis of Novel Derivatives and Pharmacological Activities : Research has been conducted on the synthesis of novel thiophene derivatives from similar compounds, assessing their pharmacological activities like antiarrhythmic and antianxiety effects. This area of study is crucial for developing new therapeutic agents (Amr et al., 2010).

Chemical Reactivity and Applications

  • Synthesis of Thienopyridines and Thienopyrimidines : Studies show the reactivity of similar aminothiophenes towards various chemical reagents to produce thienopyridines and thienopyrimidines, highlighting their utility in chemical synthesis (Mohareb et al., 2003).

Molecular Interaction Studies

  • Fluorescence Quenching Studies : Research exploring the quenching of fluorescence of carboxamides by various agents in different solvents provides valuable insights into molecular interactions and reaction dynamics (Patil et al., 2013).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Synthesis using Thiophenylhydrazonoacetates : Research involving the synthesis of various heterocyclic compounds using thiophenylhydrazonoacetates derived from similar compounds underscores the versatility of these substances in creating diverse chemical structures (Mohareb et al., 2004).

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S2/c1-8-3-4-9-11(7-8)23-16(13(9)15(21)18-2)19-14(20)10-5-6-12(17)22-10/h5-6,8H,3-4,7H2,1-2H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJSRDKZKNZIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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